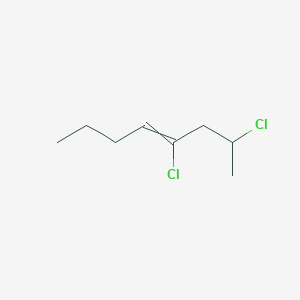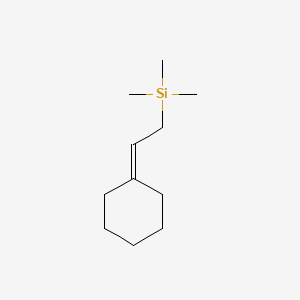
Silane, (2-cyclohexylideneethyl)trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (2-cyclohexylideneethyl)trimethyl- is an organosilicon compound with the molecular formula C11H22Si. It features a cyclohexylideneethyl group attached to a trimethylsilane moiety. This compound is part of the broader class of silanes, which are silicon analogs of alkanes and are characterized by the presence of one or more silicon atoms bonded to hydrogen and/or organic groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2-cyclohexylideneethyl)trimethyl- typically involves the reaction of cyclohexylideneethyl derivatives with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chlorine atom in trimethylchlorosilane is replaced by the cyclohexylideneethyl group.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
Silane, (2-cyclohexylideneethyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
科学的研究の応用
Silane, (2-cyclohexylideneethyl)trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and coatings.
作用機序
The mechanism of action of Silane, (2-cyclohexylideneethyl)trimethyl- involves its ability to form stable bonds with organic and inorganic substrates. The silicon atom in the compound can engage in hyperconjugation, stabilizing positive charges and facilitating various chemical transformations. This property makes it a valuable reagent in organic synthesis and material science.
類似化合物との比較
Similar Compounds
- Allyltrimethylsilane
- Vinyltrimethylsilane
- Phenyltrimethylsilane
Uniqueness
Silane, (2-cyclohexylideneethyl)trimethyl- is unique due to its cyclohexylideneethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring selective activation or stabilization of intermediates.
特性
CAS番号 |
63922-76-9 |
|---|---|
分子式 |
C11H22Si |
分子量 |
182.38 g/mol |
IUPAC名 |
2-cyclohexylideneethyl(trimethyl)silane |
InChI |
InChI=1S/C11H22Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h9H,4-8,10H2,1-3H3 |
InChIキー |
MXBJYMQIMKJXKC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC=C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)
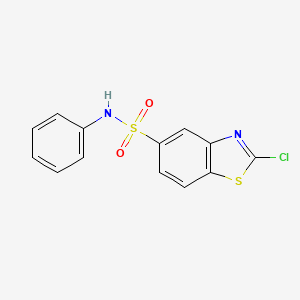
![3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14502829.png)


![2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene](/img/structure/B14502846.png)

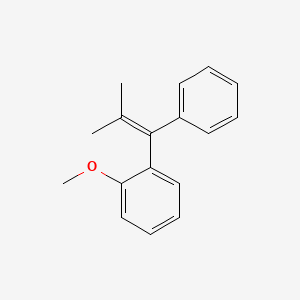
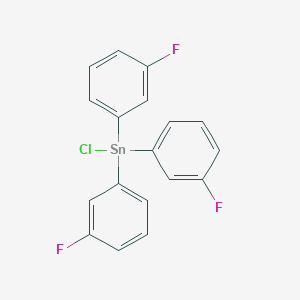
![(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine](/img/structure/B14502871.png)
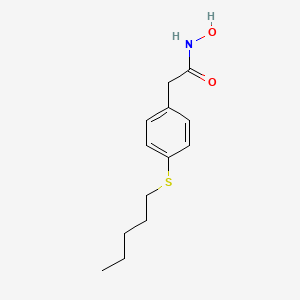

![2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole](/img/structure/B14502883.png)
